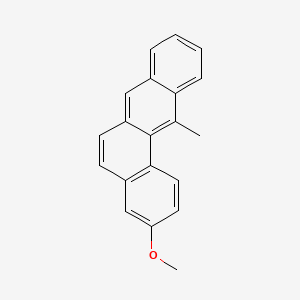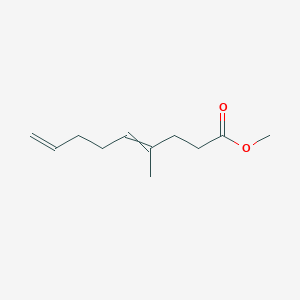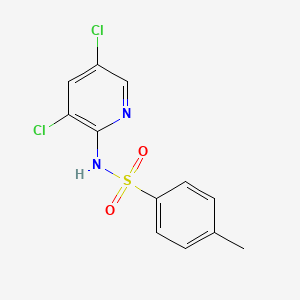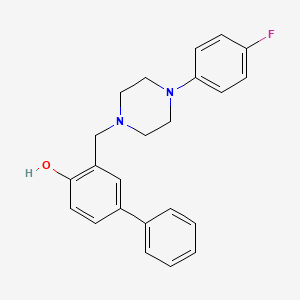
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- is a complex organic compound that features a biphenyl core with a hydroxyl group and a piperazine moiety substituted with a p-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl group is introduced via electrophilic aromatic substitution, followed by the attachment of the piperazine ring through nucleophilic substitution. The p-fluorophenyl group is then added to the piperazine ring using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, secondary amines, and ketones or aldehydes, depending on the specific reaction conditions .
Applications De Recherche Scientifique
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the biphenyl core can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Biphenylol: Lacks the piperazine and p-fluorophenyl groups, making it less versatile in biological applications.
3-(4-(p-Fluorophenyl)-1-piperazinyl)methyl derivatives: Similar in structure but may lack the biphenyl core, affecting their overall activity and applications.
Uniqueness
The unique combination of the biphenyl core, hydroxyl group, piperazine ring, and p-fluorophenyl group in 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- provides a versatile scaffold for various applications, particularly in medicinal chemistry. This compound’s ability to interact with multiple molecular targets makes it a valuable tool for drug discovery and development .
Propriétés
Numéro CAS |
106609-36-3 |
|---|---|
Formule moléculaire |
C23H23FN2O |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenylphenol |
InChI |
InChI=1S/C23H23FN2O/c24-21-7-9-22(10-8-21)26-14-12-25(13-15-26)17-20-16-19(6-11-23(20)27)18-4-2-1-3-5-18/h1-11,16,27H,12-15,17H2 |
Clé InChI |
LGXQVNCADSCQOE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)


![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)

![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
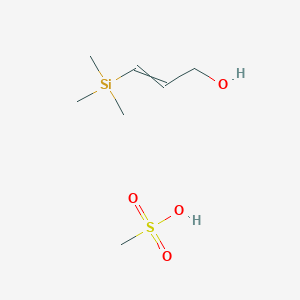
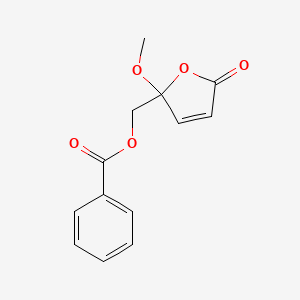
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
